molecular formula C16H20N4O2S2 B4282992 5-[1-(phenylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

5-[1-(phenylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4282992
M. Wt: 364.5 g/mol
InChI Key: VMYBEKGRMGFLOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[1-(phenylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of an allyl group, a phenylsulfonyl group, a piperidinyl group, and a triazole ring. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(phenylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the triazole ring, the introduction of the allyl group, and the attachment of the phenylsulfonyl and piperidinyl groups. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced through an allylation reaction using allyl bromide and a base such as potassium carbonate.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be attached through a sulfonylation reaction using phenylsulfonyl chloride and a base such as triethylamine.

    Attachment of the Piperidinyl Group: The piperidinyl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[1-(phenylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

    Substitution: The allyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Disulfide or sulfonic acid derivatives.

    Reduction: Phenylsulfide derivatives.

    Substitution: Substituted allyl derivatives.

Scientific Research Applications

5-[1-(phenylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[1-(phenylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, leading to inhibition or activation of their functions.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-allyl-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-ol
  • 4-allyl-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-amine

Uniqueness

5-[1-(phenylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group can participate in redox reactions and form disulfide bonds, which are important in various biological processes.

Properties

IUPAC Name

3-[1-(benzenesulfonyl)piperidin-3-yl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S2/c1-2-10-20-15(17-18-16(20)23)13-7-6-11-19(12-13)24(21,22)14-8-4-3-5-9-14/h2-5,8-9,13H,1,6-7,10-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYBEKGRMGFLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[1-(phenylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
5-[1-(phenylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
Reactant of Route 3
5-[1-(phenylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
Reactant of Route 4
5-[1-(phenylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
Reactant of Route 5
5-[1-(phenylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-[1-(phenylsulfonyl)piperidin-3-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.